molecular formula C13H11BrN2O2S2 B12134473 1-(4-Bromophenyl)sulfonyl-3-phenylthiourea CAS No. 42113-68-8

1-(4-Bromophenyl)sulfonyl-3-phenylthiourea

Cat. No.: B12134473
CAS No.: 42113-68-8
M. Wt: 371.3 g/mol
InChI Key: WZYSPCWTCGUVAQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- is a complex organic compound with the molecular formula C19H15BrN2O2S. This compound is known for its unique chemical structure, which includes a benzenesulfonamide core substituted with a bromine atom and a phenylamino-thioxomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- typically involves multiple steps. One common method starts with the preparation of a chloroacetamide derivative, which undergoes intramolecular cyclization rearrangement when treated with ammonium . This process results in the formation of the benzenesulfonamide derivative containing a thiazol-4-one scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonium for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can produce compounds with altered oxidation states .

Scientific Research Applications

Benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and cell proliferation. By inhibiting CA IX, the compound can disrupt tumor cell metabolism and induce apoptosis (programmed cell death) . Additionally, the compound’s structure allows it to interact with other molecular targets, further enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Other benzenesulfonamide derivatives with different substituents have been studied for their biological activities.

    Thiazol-4-one Compounds:

Uniqueness

What sets benzenesulfonamide, 4-bromo-N-[(phenylamino)thioxomethyl]- apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively inhibit CA IX over other carbonic anhydrase isozymes highlights its potential as a targeted therapeutic agent .

Properties

CAS No.

42113-68-8

Molecular Formula

C13H11BrN2O2S2

Molecular Weight

371.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-phenylthiourea

InChI

InChI=1S/C13H11BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,19)

InChI Key

WZYSPCWTCGUVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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